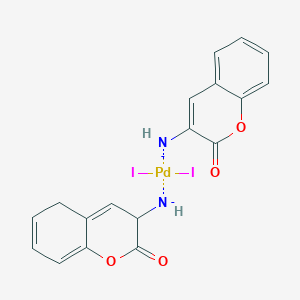
Diiodobis(3-amino-2H-1-benzopyran-2-one-N) palladium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diiodobis(3-amino-2H-1-benzopyran-2-one-N) palladium is a coordination compound featuring a palladium center coordinated to two iodide ions and two 3-amino-2H-1-benzopyran-2-one ligands
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Diiodobis(3-amino-2H-1-benzopyran-2-one-N) palladium typically involves the reaction of palladium(II) iodide with 3-amino-2H-1-benzopyran-2-one in a suitable solvent. The reaction is usually carried out under inert atmosphere conditions to prevent oxidation of the palladium center. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product precipitates out of the solution. The product is then filtered, washed, and dried to obtain the pure compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems could enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, solvent, and concentration, would be crucial to ensure consistent quality and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Diiodobis(3-amino-2H-1-benzopyran-2-one-N) palladium can undergo various types of chemical reactions, including:
Oxidation: The palladium center can be oxidized to higher oxidation states under specific conditions.
Reduction: The compound can be reduced to form palladium(0) species.
Substitution: The iodide ligands can be substituted with other ligands, such as phosphines or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or hydrazine can be used.
Substitution: Ligand exchange reactions can be carried out using excess ligands in the presence of a suitable solvent.
Major Products Formed
Oxidation: Higher oxidation state palladium complexes.
Reduction: Palladium(0) nanoparticles or complexes.
Substitution: New palladium complexes with different ligands.
Scientific Research Applications
Diiodobis(3-amino-2H-1-benzopyran-2-one-N) palladium has several scientific research applications:
Catalysis: It can be used as a catalyst in various organic transformations, including cross-coupling reactions and hydrogenation.
Materials Science: The compound can be incorporated into materials for electronic and optical applications.
Medicinal Chemistry: It has potential as an anticancer agent due to its ability to interact with DNA and proteins.
Mechanism of Action
The mechanism of action of Diiodobis(3-amino-2H-1-benzopyran-2-one-N) palladium involves coordination to target molecules, such as DNA or proteins, through its palladium center. This coordination can disrupt the normal function of these biomolecules, leading to cytotoxic effects. The compound may also generate reactive oxygen species, contributing to its biological activity.
Comparison with Similar Compounds
Similar Compounds
- Diiodobis(2-aminopyridine) palladium
- Diiodobis(1,10-phenanthroline) palladium
- Diiodobis(2,2’-bipyridine) palladium
Uniqueness
Diiodobis(3-amino-2H-1-benzopyran-2-one-N) palladium is unique due to the presence of the 3-amino-2H-1-benzopyran-2-one ligand, which imparts specific electronic and steric properties to the compound. This uniqueness can influence its reactivity, stability, and interactions with biological targets, making it a valuable compound for various applications.
Properties
Molecular Formula |
C18H14I2N2O4Pd-2 |
|---|---|
Molecular Weight |
682.5 g/mol |
IUPAC Name |
diiodopalladium;(2-oxochromen-3-yl)azanide;(2-oxo-3,5-dihydrochromen-3-yl)azanide |
InChI |
InChI=1S/C9H8NO2.C9H6NO2.2HI.Pd/c2*10-7-5-6-3-1-2-4-8(6)12-9(7)11;;;/h1-2,4-5,7,10H,3H2;1-5,10H;2*1H;/q2*-1;;;+2/p-2 |
InChI Key |
HMQXSWSMQWWHBW-UHFFFAOYSA-L |
Canonical SMILES |
C1C=CC=C2C1=CC(C(=O)O2)[NH-].C1=CC=C2C(=C1)C=C(C(=O)O2)[NH-].[Pd](I)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















